2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride
Overview
Description
2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride (ACMES) is a small molecule that has been studied extensively due to its unique properties and potential applications in scientific research. ACMES is a cyclic amine derivative and is a type of sulfonamide, a class of compounds with a wide range of uses in medicine and research.
Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound, with its CAS Number: 1630096-69-3, is utilized in pharmaceutical research due to its potential as a building block for drug development . Its sulfonamide group is a common moiety in many therapeutic agents, indicating its utility in creating new medications with possible applications in treating a range of diseases.
Material Science: Polymer Synthesis
The amino group in the compound’s structure makes it a candidate for polymer synthesis applications. It can be involved in amino–yne click chemistry reactions, which are beneficial for synthesizing polymers with unique structures . This can lead to the development of new materials with specific properties for industrial use.
Surface Immobilization Techniques
Surface immobilization involves attaching biomolecules to solid supports, and this compound could play a role due to its reactive functional groups. It can be used to create surfaces with specific interactions for biomolecules, which is crucial in sensor technology and diagnostics .
Design of Drug Delivery Systems
The compound’s structure allows for its incorporation into drug delivery systems. Its functional groups can be modified to interact with biological targets, enhancing the delivery of therapeutic agents to specific sites within the body .
Hydrogel Material Preparation
Hydrogels are three-dimensional networks that can hold large amounts of water and are used in medical applications. The compound’s ability to participate in click chemistry reactions makes it suitable for creating hydrogels with tailored properties for use in wound healing or as scaffolds for tissue engineering .
properties
IUPAC Name |
2-amino-N-(cyclopropylmethyl)ethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-3-4-11(9,10)8-5-6-1-2-6;/h6,8H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFQHWRYVHJAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride | |
CAS RN |
1630096-69-3 | |
Record name | Ethanesulfonamide, 2-amino-N-(cyclopropylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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